Methyl 5-(4-chlorophenyl)-5-oxovalerate Methyl 5-(4-chlorophenyl)-5-oxovalerate
Brand Name: Vulcanchem
CAS No.: 71354-29-5
VCID: VC7485259
InChI: InChI=1S/C12H13ClO3/c1-16-12(15)4-2-3-11(14)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3
SMILES: COC(=O)CCCC(=O)C1=CC=C(C=C1)Cl
Molecular Formula: C12H13ClO3
Molecular Weight: 240.68

Methyl 5-(4-chlorophenyl)-5-oxovalerate

CAS No.: 71354-29-5

Cat. No.: VC7485259

Molecular Formula: C12H13ClO3

Molecular Weight: 240.68

* For research use only. Not for human or veterinary use.

Methyl 5-(4-chlorophenyl)-5-oxovalerate - 71354-29-5

Specification

CAS No. 71354-29-5
Molecular Formula C12H13ClO3
Molecular Weight 240.68
IUPAC Name methyl 5-(4-chlorophenyl)-5-oxopentanoate
Standard InChI InChI=1S/C12H13ClO3/c1-16-12(15)4-2-3-11(14)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3
Standard InChI Key JZZHIHFYNGRVAL-UHFFFAOYSA-N
SMILES COC(=O)CCCC(=O)C1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 5-(4-chlorophenyl)-5-oxovalerate consists of a five-carbon valeric acid chain esterified with a methyl group at the terminal carboxylate. The ketone moiety at the fifth carbon is directly bonded to a 4-chlorophenyl ring, conferring both hydrophobic and electronic properties to the molecule . The structural formula (Fig. 1) highlights the planar aromatic system and the ester-ketone functional groups, which influence its reactivity and solubility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H13ClO3\text{C}_{12}\text{H}_{13}\text{ClO}_{3}
Molar Mass240.68 g/mol
CAS Registry Number71354-29-5
IUPAC NameMethyl 5-(4-chlorophenyl)-5-oxopentanoate

Synthesis and Manufacturing Approaches

Proposed Synthetic Pathways

The synthesis of methyl 5-(4-chlorophenyl)-5-oxovalerate likely involves multi-step organic reactions:

  • Friedel-Crafts Acylation: Reaction of 4-chlorobenzene with glutaric anhydride in the presence of a Lewis acid (e.g., AlCl3_3) to form 5-(4-chlorophenyl)-5-oxovaleric acid.

  • Esterification: Treatment of the resultant acid with methanol under acidic catalysis (e.g., H2_2SO4_4) to yield the methyl ester .

Equation 1:

Glutaric anhydride+4-chlorobenzeneAlCl35-(4-chlorophenyl)-5-oxovaleric acidCH3OH, H+Methyl 5-(4-chlorophenyl)-5-oxovalerate\text{Glutaric anhydride} + \text{4-chlorobenzene} \xrightarrow{\text{AlCl}_3} \text{5-(4-chlorophenyl)-5-oxovaleric acid} \xrightarrow{\text{CH}_3\text{OH, H}^+} \text{Methyl 5-(4-chlorophenyl)-5-oxovalerate}

Challenges in Optimization

Key challenges include minimizing side reactions such as over-acylation of the aromatic ring and ensuring regioselectivity. A study on ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate reported a 65% yield after column purification, suggesting room for improvement in catalytic systems.

Pharmacological Research and Bioactivity

Metabolic Stability

The ethyl analog ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate shows a plasma half-life of >7 hours in cynomolgus monkeys, with hydroxylated metabolites retaining bioactivity . This suggests that methyl 5-(4-chlorophenyl)-5-oxovalerate may similarly undergo hepatic oxidation, though esterase-mediated hydrolysis of the methyl group could shorten its half-life compared to ethyl derivatives.

Industrial and Research Applications

Intermediate in Organic Synthesis

Methyl 5-(4-chlorophenyl)-5-oxovalerate serves as a precursor in synthesizing complex molecules, including:

  • Pharmaceutical agents: Analogous compounds are intermediates in anti-inflammatory and anticancer drug candidates.

  • Agrochemicals: The chlorophenyl group enhances pesticidal activity in crop protection agents.

Table 2: Comparison with Analogous Esters

CompoundMolar Mass (g/mol)Plasma Half-LifePrimary Use
Methyl 5-(4-chlorophenyl)-5-oxovalerate240.68Not reportedSynthetic intermediate
Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate268.73>7 hoursPharmacological research

Material Science Applications

The compound’s aromatic and ester functionalities make it a candidate for polymer modification, enhancing thermal stability in polyesters.

Future Research Directions

  • Pharmacokinetic Studies: Investigate oral bioavailability and metabolite profiling in preclinical models.

  • Synthetic Methodology: Develop greener catalysts (e.g., enzymatic esterification) to improve yields.

  • Structure-Activity Relationships: Explore substitutions on the phenyl ring to enhance potency against inflammatory targets .

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